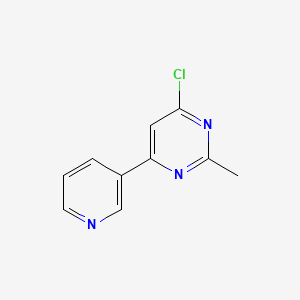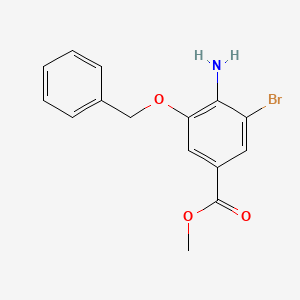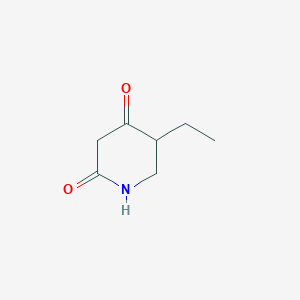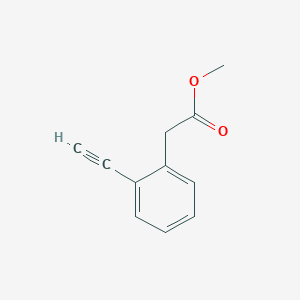
4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine” is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine compounds in general have been synthesized from ethyl cyanoacetate . A ring cleavage methodology reaction has also been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, substituted with a chloro group, a methyl group, and a thiophen-3-yl group .
Aplicaciones Científicas De Investigación
Cancer Research
Research has shown that derivatives of thieno[2,3-d]pyrimidine, which include compounds similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, have significant potential in cancer treatment. For instance, a study on thieno[2,3-d]pyrimidine derivatives discovered a novel kind of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, which could be promising therapeutic agents for metastatic breast cancer. These compounds, including one with a structure closely related to this compound, effectively inhibited proliferation and migration of cancer cells and induced apoptosis by inactivating the VEGFR3 signaling pathway (Yang Li et al., 2021).
Antiviral Research
Another study focused on the antiviral activity of heteroaryl-pyrimidines, similar in structure to this compound, against human hepatitis B virus (HBV). These compounds were shown to reduce viral DNA in the liver and plasma of HBV-transgenic mice, indicating their potential as new anti-HBV drug candidates (O. Weber et al., 2002).
Anticonvulsant Research
Research into pyrimidine–triazine hybrids, which are structurally related to this compound, has identified potent anticonvulsant agents. These compounds showed promising activity against seizures in animal models, suggesting their potential for development into new anticonvulsant drugs (M. Sahu et al., 2017).
Antihypertensive Research
Thienopyrimidinedione derivatives, structurally akin to this compound, have been evaluated for their antihypertensive effects. These compounds were found to be potent oral antihypertensive agents in spontaneously hypertensive rats, indicating their potential in hypertension treatment (R. Russell et al., 1988).
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling and regulation. The interaction between this compound and these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by inhibiting key enzymes, resulting in altered metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For example, the binding of this compound to kinases can result in the inhibition of phosphorylation events, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the overall efficacy and safety profile of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. For instance, binding to specific transporters may facilitate the uptake of this compound into target cells, while binding proteins may sequester the compound in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression. Similarly, localization to the cytoplasm may facilitate interactions with cytosolic enzymes and signaling proteins.
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVCIWGLKOUHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CSC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




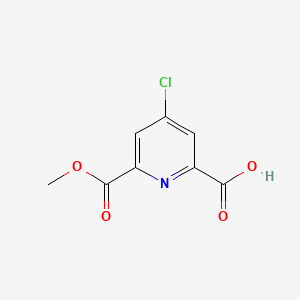
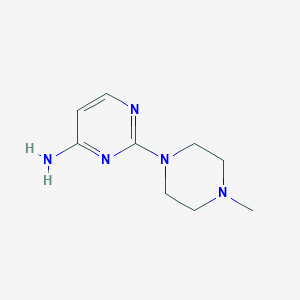

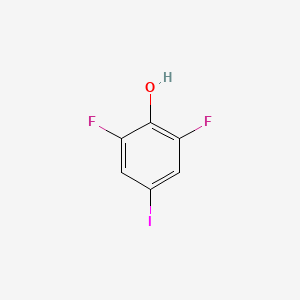
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)


